4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline
Description
Overview of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Medicinal Chemistry and Chemical Biology
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered substantial interest from researchers. nih.gov Its unique structural and electronic properties make it an attractive core for the design of molecules that can interact with a wide array of biological targets. This has led to its extensive use in the development of new drugs and chemical probes. nih.govresearchgate.net
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological receptors or enzymes. The imidazo[1,2-a]pyridine ring system is widely recognized as such a scaffold. nih.govnih.gov This status has been solidified over decades of research, evolving from initial discoveries to its current position as a cornerstone in medicinal chemistry. Its presence in numerous commercially successful drugs, such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), illustrates the wide therapeutic spectrum of this chemical class. nih.govnih.govresearchgate.netresearchgate.net The success of these established drugs has historically fueled further investigation into the scaffold, cementing its reputation as a fruitful starting point for drug discovery programs. rsc.org
Derivatives of the imidazo[1,2-a]pyridine core have been reported to exhibit a remarkably broad range of biological activities. This versatility is a key reason for the sustained research interest in this scaffold. nih.govresearchgate.net The ability to modify the core structure at various positions allows for the fine-tuning of its pharmacological profile, leading to compounds with specific activities. rsc.org
| Biological Activity | Description | References |
|---|---|---|
| Anticancer/Antitumor | Compounds have shown the ability to inhibit the growth of various cancer cell lines, including colon cancer and breast cancer. Some derivatives act by inhibiting specific enzymes like PI3Kα. | researchgate.netresearchgate.netnih.govnih.gov |
| Antimycobacterial | Certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. | researchgate.netrsc.orgbio-conferences.orgrsc.org |
| Antiviral | The scaffold has been incorporated into molecules with inhibitory effects against various viruses, including HIV. | nih.govresearchgate.netnih.gov |
| Antifungal | Imidazo[1,2-a]pyridine derivatives have been synthesized and shown to possess activity against fungal pathogens like Candida albicans. | nih.govscirp.org |
| Anti-inflammatory | The core structure is found in compounds investigated for their anti-inflammatory properties, with some derivatives showing selective inhibition of enzymes like COX-2. | nih.govresearchgate.netresearchgate.net |
| Antiprotozoal | Reported activities include effectiveness against various protozoan parasites, such as those causing leishmaniasis. | nih.govnih.gov |
| Antiulcer | Derivatives have been synthesized as potential antisecretory and cytoprotective antiulcer agents. | nih.govnih.gov |
Rationale for Investigating Substituted Imidazo[1,2-a]pyridines in Academic Research
The investigation of substituted imidazo[1,2-a]pyridines is driven by the principles of medicinal chemistry, particularly the study of structure-activity relationships (SAR). The core scaffold provides a rigid and reliable platform, and by systematically adding or modifying substituents at different positions (e.g., C2, C3, C6), researchers can explore how these changes affect the molecule's biological activity. nih.govnih.gov This approach allows for the optimization of a compound's potency, selectivity, and pharmacokinetic properties. Academic research focuses on synthesizing libraries of these derivatives to identify new lead compounds, explore novel biological mechanisms, and develop new synthetic methodologies. nih.govrsc.orgresearchgate.net The ultimate goal is to discover novel therapeutic agents for a wide range of diseases. researchgate.net
Specific Research Focus on 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline
Within the vast family of imidazo[1,2-a]pyridine derivatives, specific compounds are synthesized and studied based on a clear chemical and biological rationale. The compound this compound is one such molecule, designed with specific structural features that are of high interest in contemporary chemical research.
This compound belongs to the 2-arylimidazo[1,2-a]pyridine class. This means that an aryl group—in this case, a 4-aminophenyl (aniline) group—is attached to the C2 position of the imidazo[1,2-a]pyridine core. The synthesis of 2-aryl derivatives is a common strategy in the functionalization of this scaffold. organic-chemistry.orgmdpi.com This substitution pattern is prevalent in many biologically active compounds, and the nature of the aryl group can significantly influence the molecule's interaction with biological targets. researchgate.net The presence of the aniline (B41778) moiety, with its amino group, provides a potential site for hydrogen bonding and further chemical modification.
The inclusion of an iodine atom at the C6 position of the scaffold is a deliberate and strategic choice. There is a growing research interest in halogenated, particularly iodinated, heterocyclic compounds. nih.gov The iodine atom is not typically incorporated for its direct biological effect but rather for its synthetic utility. The carbon-iodine (C-I) bond has relatively low bond dissociation energy, making it an excellent "synthetic handle" for further functionalization. nih.gov Iodinated imidazo[1,2-a]pyridines serve as versatile intermediates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows chemists to easily introduce a wide variety of other chemical groups at the iodinated position, facilitating the rapid synthesis of diverse compound libraries for biological screening. nih.gov Therefore, this compound is a valuable building block for the creation of more complex and potentially more potent molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXKYLWBWPOMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core Structure
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several efficient methods. These can be broadly categorized into classical cyclization reactions, modern multicomponent strategies, and transition-metal-catalyzed approaches.
Cyclization Reactions involving 2-Aminopyridines and α-Halocarbonyl Compounds
One of the most fundamental and widely employed methods for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound, such as an α-haloketone. researchgate.netacs.org This reaction, often referred to as the Tschitschibabin reaction, typically proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
The reaction conditions for this cyclization can vary, with some protocols requiring heating in a suitable solvent, while others can proceed at room temperature. researchgate.net Innovations in this area have led to catalyst-free and solvent-free conditions, enhancing the environmental sustainability of the synthesis. researchgate.net For instance, the reaction between α-bromo/chloroketones and 2-aminopyridines has been shown to proceed efficiently at 60°C without the need for a catalyst or solvent. researchgate.net
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines. rsc.org These reactions are highly atom-economical and allow for the rapid generation of molecular diversity.
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an aldehyde, a 2-aminopyridine, and an isocyanide. nih.gov This reaction can be catalyzed by various agents, including iodine, which is advantageous due to its low cost and benign nature. rsc.orgrsc.orgresearchgate.net The reaction proceeds through the in-situ formation of an imine from the aldehyde and 2-aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide to yield the imidazo[1,2-a]pyridine scaffold. rsc.orgrsc.orgresearchgate.net Ultrasonic-assisted, iodine-catalyzed MCRs in aqueous media have also been developed, offering a green and efficient approach. nih.govacs.org
Transition-Metal-Catalyzed Approaches (e.g., Palladium-catalyzed C-H activation, internal cyclization)
Transition-metal catalysis has significantly advanced the synthesis of imidazo[1,2-a]pyridines, enabling novel bond formations and functionalizations. organic-chemistry.org Copper and palladium catalysts are frequently employed in these transformations.
Copper-catalyzed methods include the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.orgnih.gov This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Copper iodide (CuI) has been used to mediate the intramolecular C-H functionalization of N-aryl enamines to form imidazo[1,2-a]pyridines, with molecular iodine as the sole oxidant. organic-chemistry.org
Palladium-catalyzed reactions, particularly those involving C-H activation and cross-coupling, offer a powerful means to construct and functionalize the imidazo[1,2-a]pyridine core. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted derivatives.
Synthesis of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline and Key Precursors
The synthesis of the specifically substituted this compound involves a strategic combination of forming the core heterocyclic structure and introducing the desired functional groups at the correct positions. A plausible and efficient approach involves starting with a pre-functionalized pyridine ring and then building the imidazole (B134444) moiety with the second substituent, or a precursor to it.
A common synthetic strategy involves the reaction of 5-iodo-2-aminopyridine with an α-haloketone bearing a 4-nitrophenyl group, such as 2-bromo-1-(4-nitrophenyl)ethanone. The resulting 6-iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (B8525340) can then be subjected to a reduction of the nitro group to afford the target aniline (B41778) derivative.
Strategies for Regioselective Iodination of the Imidazo[1,2-a]pyridine Ring
While direct iodination of the pre-formed 2-arylimidazo[1,2-a]pyridine is a possible route, achieving regioselectivity at the C-6 position can be challenging. Many reported iodination methods for this scaffold favor the C-3 position. nih.gov
A more reliable strategy for ensuring the iodine atom is at the 6-position is to start with a pyridine precursor that is already iodinated at the desired position. The use of 2-amino-5-iodopyridine (B21400) as a starting material directly places the iodine atom at what will become the C-6 position of the final imidazo[1,2-a]pyridine ring system. This precursor is commercially available or can be synthesized from 2-aminopyridine.
Approaches for Introducing the 4-Aminophenyl Moiety
The 4-aminophenyl group at the C-2 position is typically introduced through one of two main pathways: direct introduction of the aminophenyl group or introduction of a precursor group that is later converted to the amine.
Direct Introduction: This would involve reacting 5-iodo-2-aminopyridine with an α-haloketone that already contains the 4-aminophenyl moiety, for example, 2-bromo-1-(4-aminophenyl)ethanone. However, the presence of the free amino group can sometimes interfere with the cyclization reaction or require a protection-deprotection sequence.
Introduction of a Precursor Group: A more common and often more efficient approach is to introduce the 4-aminophenyl group in a masked form, most commonly as a 4-nitrophenyl group. rsc.org The cyclization reaction is carried out between 5-iodo-2-aminopyridine and a 4-nitrophenyl-substituted α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone). The resulting 6-iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine intermediate is then subjected to a reduction of the nitro group.
Reduction of the Nitro Group: The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several methods are effective for this purpose, including:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). rsc.org
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel. rsc.orgnih.govchemrxiv.org
Summary of Synthetic Data
Below are interactive tables summarizing the key reactions and reagents discussed in the synthesis of the imidazo[1,2-a]pyridine core and the target compound.
Table 1: General Synthetic Routes to the Imidazo[1,2-a]pyridine Core
| Methodology | Key Reactants | Typical Catalysts/Reagents | Reference(s) |
|---|---|---|---|
| Cyclization (Tschitschibabin) | 2-Aminopyridines, α-Haloketones | Heat, Base, or Catalyst-free | researchgate.net, acs.org |
| Multicomponent Reaction (GBB) | 2-Aminopyridines, Aldehydes, Isocyanides | Iodine, Lewis acids, Brønsted acids | rsc.org, nih.gov, rsc.org, researchgate.net |
Table 2: Synthesis of this compound
| Reaction Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Reference(s) |
|---|---|---|---|---|
| Step 1: Cyclization | 5-Iodo-2-aminopyridine, 2-Bromo-1-(4-nitrophenyl)ethanone | Heat, Solvent (e.g., Ethanol) | 6-Iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | N/A (Plausible Route) |
| Step 2: Nitro Reduction | 6-Iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | SnCl₂, Fe/HCl, or Catalytic Hydrogenation | this compound | rsc.org, rsc.org, chemrxiv.org |
Optimization of Reaction Conditions and Yields
The synthesis of the imidazo[1,2-a]pyridine scaffold, the core of this compound, is amenable to various optimization strategies to enhance reaction efficiency and product yields. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
One common synthetic route involves the condensation reaction between a substituted 2-aminopyridine (in this case, 5-iodo-2-aminopyridine) and a substituted α-haloketone. The optimization for this type of reaction typically focuses on the base and solvent system. For instance, in the synthesis of a precursor to the target molecule, 2,2,2-Trifluoro-N-[4-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-N-methylacetamide, the reactants 5-iodo-2-aminopyridine and an appropriate bromoacetyl compound are refluxed in absolute ethanol (B145695). Following an initial reaction period, a base such as sodium bicarbonate (NaHCO₃) is added, and the reflux is continued to facilitate the cyclization and afford the imidazo[1,2-a]pyridine ring system. nih.gov The choice of a weaker base like NaHCO₃ and a protic solvent like ethanol is crucial for balancing the rates of the initial substitution and the subsequent intramolecular cyclization, thereby minimizing side reactions and maximizing the yield of the desired product.
For the broader class of imidazo[1,2-a]pyridines, iodine-catalyzed methods have been developed, offering an efficient approach. nih.govnih.gov Optimization studies for these reactions have systematically evaluated different iodine sources, solvents, and catalysts. nih.gov A model reaction for a related structure demonstrated that using molecular iodine (I₂) in water under ultrasonic conditions provided a superior yield compared to other iodine sources like NaI, KI, CuI, or ZnI₂, and was more effective than performing the reaction in a neat medium. nih.gov The optimal catalyst loading is also a critical factor; for example, a 20 mol % of iodine was found to be most effective for a particular ultrasonic-assisted synthesis. nih.gov Such findings highlight that reaction conditions can be fine-tuned to achieve high yields, often with greener solvents like water. nih.gov
The table below summarizes the optimization of various parameters for the synthesis of related imidazo[1,2-a]pyridine structures, providing insights into conditions that could be adapted for this compound.
| Parameter | Condition Tested | Observation/Outcome | Reference |
|---|---|---|---|
| Catalyst/Iodine Source | No Iodine | No reaction | nih.gov |
| Catalyst/Iodine Source | NaI, KI, CuI, ZnI₂ | Low to moderate yields (28-55%) | nih.gov |
| Catalyst/Iodine Source | I₂ (20 mol %) | High yield (preeminent) | nih.gov |
| Solvent | Neat (no solvent) | Moderate yield (62%) | nih.gov |
| Solvent | Water | Improved yield (79%) | nih.gov |
| Base | NaHCO₃ | Effective for cyclization step | nih.gov |
Derivatization and Structural Modification Strategies for Related Analogs
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs to explore structure-activity relationships (SAR). Key strategies focus on modifications at the aniline nitrogen and phenyl ring, as well as substitutions on the imidazo[1,2-a]pyridine core, particularly at the C-6 position.
The aniline moiety is a prime target for derivatization to modulate the compound's physicochemical properties. The primary amine group can be readily alkylated or acylated to introduce a variety of substituents. For instance, the synthesis of N-methyl and N,N-dimethyl analogs is a common strategy. nih.govnih.gov Further modifications can introduce functional groups suitable for radiolabeling, such as the N-(2-fluoroethyl) and N-(3-fluoropropyl) groups, which are precursors for developing PET imaging agents. nih.gov
The general process for such modifications can involve:
N-methylation: Reaction with reagents like iodomethane (B122720) in the presence of a base. nih.gov
N-fluoroalkylation: Reaction of an N-methylated precursor with a fluoroalkyl triflate. nih.gov
Acylation: Introduction of an acyl group, such as a trifluoroacetamide, which can serve as a protecting group or a functional handle for further reactions. nih.gov
Systematic exploration of substituents on the aniline ring has been shown to significantly impact biological activity in related inhibitor classes. nih.gov Studies on similar scaffolds have shown that the addition of small lipophilic groups at the 2-position of the aniline ring can increase potency, whereas larger or polar substituents may not be well-tolerated. nih.gov These findings underscore the importance of fine-tuning the substitution pattern on the aniline ring to optimize the desired biological profile.
The C-6 position of the imidazo[1,2-a]pyridine core, occupied by iodine in the parent compound, is a critical site for structural modification that significantly influences biological affinity and selectivity. The iodine atom itself is a useful handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of a wide array of aryl and heteroaryl groups. nih.gov
Structure-activity relationship studies on analogs of this compound have revealed a tolerance for various non-hydrophilic substituents at the C-6 position. nih.gov These modifications have been explored to enhance affinity for biological targets such as β-amyloid (Aβ) plaques. nih.gov
The table below details the effects of different substituents at the C-6 position on the binding affinity (Ki) for Aβ plaques.
| C-6 Substituent | Analog | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| -I (Iodo) | IMPY (Parent Compound) | High Affinity | nih.gov |
| -CN (Cyano) | 12e | < 10 | nih.gov |
| -NO₂ (Nitro) | 12f | < 10 | nih.gov |
| -SCH₂CH₃ (Ethylthio) | 12h | < 10 | nih.gov |
| -SCH₂-(p-OCH₃)Ph (p-Methoxybenzylthio) | 15d | < 10 | nih.gov |
| Hydrophilic Thioethers (e.g., -S(CH₂)₂OH) | 15a-c, 15e-g | Reduced or Abolished Affinity | nih.gov |
These findings indicate that while lipophilic and electron-withdrawing groups at C-6 can maintain or enhance binding affinity, the introduction of hydrophilic groups is detrimental. nih.gov This suggests that the binding pocket for this class of compounds is predominantly hydrophobic in the region accommodating the C-6 substituent. nih.gov
The development of radiolabeled analogs of this compound is crucial for their application as probes in Positron Emission Tomography (PET) imaging. The short half-lives of PET radionuclides like carbon-11 (B1219553) (t½ ≈ 20.4 min) and fluorine-18 (B77423) (t½ ≈ 109.8 min) necessitate rapid and efficient labeling methods.
S-Alkylation for ¹¹C and ¹⁸F Labeling: A particularly promising strategy for radiolabeling arises from the derivatization of the C-6 position. The tolerance for non-hydrophilic thioether substituents at this position makes S-alkylation an attractive method for introducing ¹¹C- or ¹⁸F-labeled alkyl groups. nih.gov A precursor containing a thiol (-SH) or alkylthiol group at C-6 can be reacted with a radiolabeled alkylating agent, such as [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or an ¹⁸F-labeled fluoroalkyl halide/triflate, to yield the final radiotracer. nih.govnih.gov This approach benefits from the high reactivity of the thiol group, which can facilitate rapid labeling under mild conditions.
N-Alkylation for ¹¹C and ¹⁸F Labeling: Alternatively, the aniline nitrogen can be the site of radiolabeling. An N-desmethyl or N-desalkyl precursor can be labeled via N-alkylation. For example, N-[¹¹C]methylation using [¹¹C]CH₃OTf is a well-established method for synthesizing ¹¹C-labeled tracers. nih.gov Similarly, ¹⁸F-fluoroalkylation of the secondary amine precursor has been successfully employed. nih.gov A "one-pot" method for ¹⁸F-fluoroethylation and ¹⁸F-fluoropropylation has been developed, achieving decay-corrected radiochemical yields of 26–51%. nih.gov
Radiolabeling of a PI3K/mTOR Probe: In a related imidazo[1,2-a]pyridine derivative developed as a PI3K/mTOR PET probe, radiosynthesis was achieved by reacting an N-demethylated piperazine (B1678402) precursor with [¹¹C]methyl triflate. nih.gov The resulting ¹¹C-labeled compound was purified by HPLC, yielding a radiochemical purity of over 99%. nih.gov This demonstrates the feasibility of labeling complex imidazo[1,2-a]pyridine derivatives at a distal nitrogen atom. nih.govnih.gov
These radiosynthetic strategies enable the non-invasive in vivo study and visualization of the biological targets of these compounds, which is essential for drug development and diagnostics. nih.govnih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum of the N-methylated analog, recorded in CDCl₃ at 400 MHz, reveals characteristic signals for the protons of the imidazo[1,2-a]pyridine (B132010) and the substituted aniline (B41778) moieties. nih.gov The imidazo[1,2-a]pyridine core is expected to show a singlet for the proton at position 5 (H-5) at approximately 8.30 ppm. nih.gov The proton at position 3 (H-3) would appear as a singlet around 7.63 ppm. nih.gov The protons on the pyridine (B92270) ring, H-8 and H-7, are anticipated to resonate as a doublet at approximately 7.35 ppm (³JHH = 9.4 Hz) and a doublet of doublets at around 7.26 ppm (³JHH = 9.5, ⁴JHH = 1.5 Hz), respectively. nih.gov For the aniline portion, the protons on the phenyl ring (H-2',6' and H-3',5') are expected to appear as doublets. Specifically, the H-2',6' protons are observed at about 7.74 ppm (³JHH = 8.6 Hz), while the H-3',5' protons are found further upfield at approximately 6.64 ppm (³JHH = 8.6 Hz) due to the electron-donating effect of the amino group. nih.gov For the target compound, 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline, the signals for the imidazo[1,2-a]pyridine and the aromatic protons of the aniline ring would be very similar. The primary difference would be the absence of the N-methyl signal and the presence of a broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For the related N-methylated compound, the spectrum shows distinct signals for each carbon atom. nih.gov Key resonances for the trifluoroacetylated precursor of the N-methyl analog include signals for the imidazo[1,2-a]pyridine core and the phenyl ring. For instance, the carbon bearing the iodine (C-6) is found at approximately 75.5 ppm. nih.gov The carbons of the phenyl ring are observed in the aromatic region, with their chemical shifts influenced by the substituents. nih.gov For this compound, the ¹³C NMR spectrum would be expected to show a similar pattern of signals in the aromatic region, with slight shifts due to the difference between a primary amine (-NH₂) and a secondary N-methylamine (-NHCH₃) group.
Interactive Data Table: ¹H NMR Data for [4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-N-methylamine nih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.30 | s | - | H-5 |
| 7.74 | d | 8.6 | H-2',6' |
| 7.63 | s | - | H-3 |
| 7.35 | d | 9.4 | H-8 |
| 7.26 | dd | 9.5, 1.5 | H-7 |
| 6.64 | d | 8.6 | H-3',5' |
| 3.85 | s | - | N-H |
| 2.88 | s | - | N-CH₃ |
Interactive Data Table: ¹³C NMR Data for 2,2,2-Trifluoro-N-[4-(6-iodoimidazo[1,2-a]pyridin-2-yl)- phenyl]-N-methylacetamide nih.gov
| Chemical Shift (δ, ppm) | Assignment |
| 156.9 (q, ³JCF = 35.2 Hz) | -C(O)CF₃ |
| 144.8, 144.3, 140.4, 134.1, 133.1, 130.6, 127.8, 127.2 | Aromatic C-H & C-q |
| 118.7 | C-q |
| 116.4 (q, ¹JCF = 286 Hz) | -CF₃ |
| 108.2 | Aromatic C-H |
| 75.5 | C-I |
| 39.6 | N-CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence. For the trifluoroacetylated precursor of the N-methylated analog of the target compound, mass spectrometry (Chemical Ionization, CI) showed a protonated molecular ion peak [M+H]⁺ at m/z 446. nih.gov This corresponds to the molecular formula C₁₆H₁₁F₃IN₃O. For the target compound, this compound (C₁₃H₁₀IN₃), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 335.9992 g/mol . HRMS analysis would be expected to confirm this mass with high accuracy, typically within a few parts per million (ppm), thus confirming its elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) group would typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazopyridine and aniline rings would be observed in the 1500-1650 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range. Finally, a band corresponding to the C-I stretching vibration would be expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. A search of the current literature did not yield any published X-ray crystal structures for this compound. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide the definitive solid-state structure, confirming the connectivity and spatial arrangement of all atoms in the molecule.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for examining the electronic properties of molecules.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Although specific DFT studies on 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline have not been published, extensive research on analogous imidazo[1,2-a]pyridine (B132010) derivatives provides a clear indication of the expected electronic landscape. nih.gov DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311G++(d,p), are commonly employed to optimize molecular geometry and calculate electronic parameters. acs.orgresearchgate.net
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity. researchgate.net For imidazo[1,2-a]pyridinyl-chalcones, HOMO and LUMO are typically distributed across the π-conjugated system. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In related structures, negative potential is often localized on nitrogen and oxygen atoms, while positive potential is found around hydrogen atoms. researchgate.net This information is critical for predicting non-covalent interactions with biological targets.
Below is a table of representative global reactivity descriptors calculated for imidazo[1,2-a]pyridinyl-chalcone derivatives, illustrating the type of data obtained from DFT studies.
Table 1: Representative Global Reactivity Indices for Analogous Imidazo[1,2-a]pyridinyl-chalcone Compounds Data is for illustrative purposes and does not represent this compound.
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
| Chalc1 | -5.79 | -2.31 | 3.48 |
| Chalc2 | -5.93 | -2.53 | 3.40 |
| Chalc3 | -6.04 | -2.48 | 3.56 |
| Chalc4 | -6.01 | -2.42 | 3.59 |
| Source: Adapted from DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series. researchgate.net |
Prediction of Spectroscopic Properties
Theoretical calculations are frequently used to predict spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.nettandfonline.com Time-Dependent DFT (TD-DFT) can further predict electronic transitions, providing insights into UV-visible absorption and fluorescence properties. tandfonline.com Studies on substituted 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine dyes have shown that TD-DFT can accurately model their photophysical properties, including significant Stokes shifts, which are important for applications like fluorescent probes. tandfonline.com Such calculations for this compound could predict its absorption and emission spectra, guiding experimental characterization.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships (SAR).
Elucidation of Ligand-Target Interactions (e.g., enzyme active sites, protein binding pockets)
While no molecular docking studies have been specifically published for this compound, the imidazo[1,2-a]pyridine scaffold has been docked into a wide array of protein targets, demonstrating its therapeutic potential. nih.gov These targets include enzymes and receptors implicated in cancer, infectious diseases, and inflammation.
Notable targets for which imidazo[1,2-a]pyridine derivatives have shown promising interactions include:
Oxidoreductase: Implicated in breast cancer progression. asianpubs.org
Phosphoinositide 3-kinase (PI3Kα): A key target in cancer therapy. nih.govsemanticscholar.org
Pantothenate Synthetase: An essential enzyme in Mycobacterium tuberculosis, making it a target for anti-tubercular agents. openpharmaceuticalsciencesjournal.com
Human Leukotriene A4 Hydrolase (LTA4H): A target for anti-inflammatory drugs. chemmethod.comchemmethod.com
Cytochrome B (QcrB): A subunit of the electron transport system in M. tuberculosis. nanobioletters.com
Docking studies of these analogs reveal that the imidazo[1,2-a]pyridine core often forms key interactions within the protein's active site. The nitrogen atoms in the heterocyclic system frequently act as hydrogen bond acceptors, while the planar aromatic rings can engage in π-π stacking and hydrophobic interactions with amino acid residues.
Prediction of Binding Modes and Key Intermolecular Forces
Docking simulations predict the binding energy or score, which estimates the binding affinity between the ligand and the target. Lower binding energies typically indicate a more stable interaction. For example, in a study of novel imidazo[1,2-a]pyridine derivatives targeting oxidoreductase for breast cancer, one compound exhibited a high binding energy of -9.207 kcal/mol. asianpubs.org The analysis of the docked pose for this compound revealed crucial hydrogen bond interactions with His222 and Tyr216, and π-cation interactions with Lys270. asianpubs.org Similarly, docking of imidazo[1,2-a]pyridine hybrids into human LTA4H showed strong binding affinities, with one derivative achieving a score of -11.237 Kcal/mol. chemmethod.com
The table below presents binding affinities of various imidazo[1,2-a]pyridine derivatives against several protein targets, illustrating the potential of this chemical class.
Table 2: Representative Binding Affinities of Analogous Imidazo[1,2-a]pyridine Derivatives with Various Protein Targets Data is for illustrative purposes and does not represent this compound.
| Derivative Class | Protein Target (PDB ID) | Binding Affinity / Score (kcal/mol) |
| Imidazo[1,2-a]pyridine-based compound | Oxidoreductase | -9.207 |
| Imidazo[1,2-a]pyridine hybrid (HB7) | Human LTA4H (3U9W) | -11.237 |
| Indolo-imidazo[1,2-a]pyridine (A12) | QcrB (M. tuberculosis) | -10.1 |
| Imidazo[1,2-a]pyridine carboxamide (26k) | Pantothenate Synthetase (3IVX) | -8.59 |
| Sources: asianpubs.orgopenpharmaceuticalsciencesjournal.comchemmethod.comnanobioletters.com |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations can assess the stability of this interaction in a simulated physiological environment. openpharmaceuticalsciencesjournal.comnih.gov
Although no MD simulation studies have been reported for this compound, this technique has been applied to its analogs. openpharmaceuticalsciencesjournal.comresearchgate.net Typically, the most promising ligand-protein complex from docking studies is subjected to an MD simulation for a duration of nanoseconds. openpharmaceuticalsciencesjournal.com The simulation tracks the movements of all atoms in the system, allowing for the analysis of the stability of the binding pose, the persistence of key intermolecular interactions (like hydrogen bonds), and conformational changes in both the ligand and the protein. nih.govresearchgate.net Such studies are crucial for validating docking results and confirming that the predicted binding mode is stable over time.
Pharmacological and Biological Research Applications Non Clinical Focus
Investigation as Radioligands for Beta-Amyloid Plaque Imaging in Neurodegenerative Research
The compound 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline, commonly known in research literature as IMPY, has been extensively investigated as a high-affinity ligand for beta-amyloid (Aβ) plaques, which are a primary pathological hallmark of Alzheimer's disease. nih.gov Its structure is amenable to radioiodination, making its isotopologues, such as [¹²⁵I]IMPY and [¹²³I]IMPY, valuable tools for the in vitro and potential in vivo visualization of Aβ aggregates. nih.gov
In vitro binding assays have been crucial in establishing the utility of this compound as an Aβ imaging agent. Competitive binding studies using preformed synthetic Aβ aggregates demonstrated that the compound exhibits a high affinity for these pathological protein structures. nih.govresearchgate.net In assays competing against [¹²⁵I]TZDM, a known benzothiazole-based ligand for Aβ aggregates, IMPY displayed a potent inhibition constant (Ki). nih.gov
Subsequent autoradiography studies on postmortem brain sections from Alzheimer's disease patients showed that [¹²⁵I]IMPY distinctly labels amyloid plaques. nih.gov This specific binding was not observed in brain tissue from normal controls. nih.gov The specificity of this interaction was further confirmed in experiments where the binding of [¹²⁵I]IMPY was blocked by thioflavin-T, another agent known to bind to the β-sheet structures of amyloid plaques. nih.gov
| Compound | Target | Ki (nM) | Assay Condition |
| This compound (IMPY) | Synthetic Aβ₄₀ Aggregates | 15 ± 5 | Competition with [¹²⁵I]TZDM at 25°C nih.gov |
| 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline | Aβ Aggregates | 10 | Competition with [¹²⁵I]7(TZDM) researchgate.net |
Affinity studies have not only quantified the binding potential of IMPY but have also provided insights into the structural requirements for ligand interaction with Aβ plaques. Research into a wide range of IMPY derivatives has illuminated the topography of the binding site on amyloid aggregates. nih.gov These studies revealed that modifications to the core IMPY structure significantly impact binding affinity. For instance, replacing the iodine atom at the 6-position with hydrogen or a methyl group substantially reduces binding affinity, highlighting the importance of the iodine for potent interaction. nih.gov
Structure-activity relationship studies on IMPY derivatives have shown that the introduction of nonhydrophilic thioether substituents at the 6-position is well-tolerated and can result in high-affinity ligands (Ki < 10 nM). nih.gov Conversely, adding hydrophilic groups at the same position tends to reduce or eliminate affinity. nih.gov This information suggests the presence of a specific hydrophobic pocket in the Aβ plaque binding site that accommodates the 6-position substituent of the imidazo[1,2-a]pyridine (B132010) core. These findings are instrumental in guiding the design of new radioligands with potentially improved properties for imaging Aβ plaques. nih.gov
Anticancer and Antiproliferative Activity Research
The imidazo[1,2-a]pyridine scaffold, of which this compound is a key example, has garnered significant interest as a privileged structure in medicinal chemistry for the development of anticancer agents. chemmethod.comresearchgate.net While research has broadly focused on derivatives of this core, the findings underscore the potential of this chemical class in oncology. These compounds are explored for their ability to inhibit the growth of various cancer cells and to target specific molecular pathways involved in tumor progression. chemmethod.comnih.gov
Derivatives based on the imidazo[1,2-a]pyridine framework have demonstrated significant in vitro antiproliferative activity against a wide spectrum of human cancer cell lines. Studies have reported the cytotoxic potential of various novel hybrids and derivatives against lung cancer (A549), liver carcinoma (HepG2), and breast cancer (HCC1937) cell lines, with some compounds exhibiting IC₅₀ values in the micromolar to submicromolar range. nih.govchemmethod.comnih.gov For example, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have shown potent activity against non-small cell lung cancer (HCC827), breast cancer (MCF-7), and leukemia (K562) cell lines. nih.gov Similarly, other novel imidazo[1,2-a]pyridines have been shown to inhibit the proliferation of melanoma and cervical cancer cells. researchgate.net
| Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) |
| Imidazo[1,2-a]pyridine-benzoic acid hybrid (HB9) | A549 | Lung | 50.56 chemmethod.com |
| Imidazo[1,2-a]pyridine-benzoic acid hybrid (HB10) | HepG2 | Liver | 51.52 chemmethod.com |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HCC827 | Lung | 0.09 nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | A549 | Lung | 0.21 nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | MCF-7 | Breast | 0.43 nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivative (1s) | U87 | Glioblastoma | Not specified, but effective nih.gov |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 | Melanoma | 9.7 - 44.6 (range for 3 compounds) researchgate.net |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | HeLa | Cervical | 9.7 - 44.6 (range for 3 compounds) researchgate.net |
A key aspect of cancer research involving imidazo[1,2-a]pyridine derivatives is the identification and validation of their molecular targets. A significant body of evidence points towards the inhibition of various protein kinases as a primary mechanism of action. researchgate.net
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for designing potent inhibitors of several kinase families implicated in cancer. researchgate.net
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. nih.gov Numerous imidazo[1,2-a]pyridine derivatives have been specifically designed and synthesized as PI3K inhibitors. nih.govnih.gov For instance, a derivative, compound 13k, was identified as a highly potent PI3Kα inhibitor with an IC₅₀ value in the low nanomolar range. nih.gov This inhibition leads to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov
FLT3-ITD: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and internal tandem duplication (ITD) mutations in FLT3 are common drivers in acute myeloid leukemia (AML). nih.gov Structural modifications of the imidazo[1,2-a]pyridine core have yielded compounds that potently and selectively inhibit FLT3-ITD and its secondary drug-resistant mutants. nih.gov
Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a role in cell proliferation and survival, and they are considered ideal targets for treating glioblastoma multiforme (GBM). nih.gov Novel imidazo[4,5-c]pyridin-2-one derivatives have been synthesized as SFK inhibitors, showing submicromolar inhibition of Src and Fyn kinases and effective antiproliferative activity against GBM cell lines. nih.gov
Insulin-like Growth Factor 1 Receptor (IGF-1R): IGF-1R is a tyrosine kinase that, when activated, triggers downstream signaling pathways like the PI3K/Akt pathway, promoting tumor growth. The imidazo[1,2-a]pyridine scaffold has been used to develop potent and selective inhibitors of the IGF-1R kinase. nih.govnih.gov
| Derivative Class | Kinase Target | IC₅₀ |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα | 1.94 nM nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivatives (1d, 1e, 1q, 1s) | Src, Fyn | Submicromolar range nih.gov |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives | IGF-1R | Potent inhibition reported nih.gov |
| Imidazo[1,2-a]pyridine-pyridine derivative (24) | FLT3-ITD | Potent inhibition reported nih.gov |
Exploration of Molecular Target Identification and Validation
Tubulin Polymerization Inhibition
The imidazo[1,2-a]pyridine scaffold, central to this compound, has been identified as a promising framework for the development of tubulin polymerization inhibitors. These agents target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which are crucial for cell division, motility, and intracellular transport. nih.govnih.gov
Research has led to the design of N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrids that act as colchicine site binding agents. nih.gov Specific compounds within this class have demonstrated potent antiproliferative activity against cancer cells by inhibiting purified tubulin polymerization in vitro and depolymerizing microtubules within the cells. nih.gov This disruption of microtubule function leads to mitotic arrest and subsequent cell death. nih.govresearchgate.net Molecular modeling and quantum chemical analyses suggest that these compounds preferentially bind to the colchicine site, validating their mechanism of action. nih.gov The 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold has also been identified as a promising basis for developing novel tubulin polymerization inhibitors. rsc.org
| Compound Class | Mechanism of Action | Observed Effects | References |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-benzoheterobicyclic hybrids | Binds to colchicine site on tubulin | Inhibits tubulin polymerization, depolymerizes microtubules, induces mitotic arrest and cell death | nih.gov |
| 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones | Inhibits tubulin polymerization | Arrests cell division, exhibits cytotoxicity against various cancer cell lines | rsc.org |
Studies on Cell Cycle Modulation and Apoptosis Induction Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively studied for their ability to modulate the cell cycle and induce apoptosis, particularly in cancer cells. These compounds have shown efficacy in various cancer cell lines, including melanoma, cervical, and non-small cell lung cancer (NSCLC). nih.govnih.gov
One study demonstrated that certain imidazo[1,2-a]pyridine derivatives induce G2/M cell cycle arrest and trigger intrinsic apoptosis. nih.gov The mechanism involves the reduction of levels of phospho (p)-protein kinase B and p-mechanistic target of rapamycin, alongside an increase in the levels of cell cycle inhibitors like p53 and p21. nih.gov Furthermore, these compounds were found to increase the expression of pro-apoptotic proteins such as BAX while decreasing the anti-apoptotic protein BCL2. nih.gov The induction of apoptosis was confirmed by flow cytometry analysis showing an increased percentage of apoptotic cells and fluorescence microscopy revealing fragmented chromatin. nih.gov
In NSCLC cells, novel imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran induced cytotoxicity by significantly increasing NADPH oxidase (NOX) activity. nih.govresearchgate.net This leads to a surge in reactive oxygen species (ROS), which in turn mediates apoptosis. nih.govresearchgate.netmdpi.com This ROS-mediated apoptosis involves the impairment of mitochondrial membrane potential and is associated with an increase in pro-apoptotic BAX and BAK1 expression. nih.gov Similarly, in Leishmania donovani, certain derivatives were shown to induce apoptosis-like cell death and cell cycle arrest at the G2/M phase, linked to oxidative stress and mitochondrial dysfunction. tezu.ernet.in
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)
The imidazo[1,2-a]pyridine core structure is a key feature in a variety of compounds investigated for their antimicrobial properties. Research has demonstrated that derivatives of this scaffold exhibit a range of antibacterial and antifungal activities. tsijournals.com
Studies have identified imidazo[1,2-a]pyridin-3-amines as a novel chemotype with significant bacteriostatic activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds showed narrow-spectrum selectivity, with minimal to no activity against Gram-negative bacteria like E. coli. nih.gov The synthesis of various 2,6-disubstituted imidazo[1,2-a]pyridine derivatives has also yielded compounds with moderate to good antimicrobial activity against a panel of bacteria and fungi. tsijournals.com
Further modifications, such as creating hybrids with thieno[2,3-d]pyrimidine, have resulted in compounds with moderate activity against S. aureus, E. coli, and B. subtilis. researchgate.net The broad applicability of the imidazo[1,2-a]pyridine scaffold is highlighted by its inclusion in various heterocyclic compounds synthesized and screened for antimicrobial potential against diverse strains like Bacillus subtilis, Micrococcus luteus, and Klebsiella pneumoniae. nih.gov
| Compound Class | Target Organisms | Observed Activity | References |
|---|---|---|---|
| Imidazo[1,2-a]pyridin-3-amines | Gram-positive bacteria (e.g., MRSA) | Bacteriostatic, narrow-spectrum selectivity | nih.gov |
| 2,6-disubstituted imidazo[1,2-a]pyridines | Gram-positive and Gram-negative bacteria, fungi | Moderate to good antimicrobial activity | tsijournals.com |
| Imidazo[1,2-a]pyridine-thieno[2,3-d]pyrimidine hybrids | S. aureus, E. coli, B. subtilis | Moderate antibacterial activity | researchgate.net |
Receptor Modulation Studies
Constitutive Androstane Receptor (CAR) Agonism
The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor primarily expressed in the liver that regulates the metabolism of various substances, including drugs and bilirubin. nih.govnih.gov Imidazo[1,2-a]pyridine derivatives have been identified as potent agonists of human CAR. nih.govnih.gov
Researchers have discovered that certain derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine can directly activate human CAR in nanomolar concentrations. nih.govnih.gov These compounds have shown the ability to regulate CAR target genes in both humanized CAR mice and human hepatocytes. nih.govnih.gov A significant advantage of these newly discovered agonists is their selectivity for CAR over other nuclear receptors like the pregnane (B1235032) X receptor (PXR), a common issue with prototype agonists like CITCO. nih.govacs.org The development of potent and selective human CAR agonists reinforces the potential of CAR as a therapeutic target for metabolic and liver diseases. nih.gov
Neuropeptide S Receptor (NPSR) Antagonism
The Neuropeptide S (NPS) system is involved in various biological functions, including arousal, anxiety, and food intake. researchgate.net The imidazo[1,2-a]pyridine scaffold has served as a foundation for the development of potent antagonists for the Neuropeptide S Receptor (NPSR). nih.govnih.gov
High-throughput screening identified a tricyclic imidazole (B134444) antagonist of NPSR, which was subsequently optimized through medicinal chemistry to enhance its potency and central nervous system penetration. researchgate.net This led to the discovery of antagonists that effectively counteract the stimulatory effect of NPS at both Gq and Gs signaling pathways by modulating Ca²⁺ and cAMP levels. researchgate.net One such probe molecule, ML154, which features an imidazo-pyridinium core, has been reported as a potent in vivo active NPSR antagonist. nih.gov It has been shown to completely antagonize NPS activation in a rat model of food intake, highlighting its utility as a tool for studying NPSR pharmacology in conditions like sleep disorders, anxiety, and addiction. nih.govnih.gov
Exploration of Other Potential Biological Activities (e.g., antiviral, antileishmanial, anticonvulsant, anti-inflammatory, analgesic, antiulcer)
Beyond the aforementioned applications, the versatile imidazo[1,2-a]pyridine scaffold has been explored for a multitude of other biological activities.
Antiviral Activity : Studies have reported the synthesis and antiviral activity of dibromoimidazo[1,2-a]pyridines with a thioether side chain. nih.gov Certain compounds were found to be highly active against human cytomegalovirus and also showed pronounced activity against the varicella-zoster virus. nih.gov Structure-activity relationship (SAR) studies identified hydrophobicity as a key factor for the antiviral activity of these compounds. nih.gov
Antileishmanial Activity : Several imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against Leishmania parasites, the causative agents of leishmaniasis. nih.govchemrxiv.orgresearchgate.net Specific analogues have shown potent activity against the amastigote stages of Leishmania major and Leishmania donovani. tezu.ernet.innih.gov The mechanism of action in L. donovani has been linked to the induction of apoptosis-like cell death and cell cycle arrest. tezu.ernet.in
Anticonvulsant Activity : The imidazo[1,2-a]pyridine core is present in compounds that have been investigated for anticonvulsant properties. nih.gov For instance, a series of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic acid derivatives exhibited potent competitive antagonism at the ionotropic AMPA receptor and a long duration of anticonvulsant activity in vivo. nih.gov
Anti-inflammatory and Analgesic Activity : The broad therapeutic potential of imidazo[1,2-a]pyridines extends to anti-inflammatory and analgesic effects, as suggested by the wide spectrum of biological activities reported for this class of compounds. tsijournals.com
Antiulcer Activity : A series of 6-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]benzothiazoles and their benzimidazole (B57391) analogues have been synthesized and tested for antiulcer activity. nih.gov While some derivatives exhibited strong gastric antisecretory activity, others demonstrated good inhibition against stress-induced ulcers, indicating multiple potential mechanisms for their gastroprotective effects. nih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the Imidazo[1,2-a]pyridine (B132010) Scaffold for Activity Modulation
The imidazo[1,2-a]pyridine scaffold is a key structural component and has been a primary target for systematic modifications to modulate biological activity. nih.govchemmethod.com This bicyclic heterocyclic ring system is recognized for its therapeutic potential. chemmethod.com Research has shown that substitutions at various positions of this scaffold, including the 2, 6, and 8-positions, can significantly influence the compound's properties and efficacy. semanticscholar.org
For instance, the introduction of different functional groups to the imidazo[1,2-a]pyridine core allows for the fine-tuning of its pharmacological profile. Studies on a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been conducted to explore their potential as PI3Kα inhibitors, demonstrating the versatility of this scaffold in different therapeutic areas. semanticscholar.org In the context of anti-leishmanial activity, modifications at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core were shown to be tolerated while retaining activity. nih.gov The impact of a 6-methyl group was found to be dependent on the substitution at the 3-position, highlighting the non-additive nature of SAR in this scaffold. nih.gov
Role of the Iodo Substituent in Biological Activity and Target Selectivity
The iodo substituent at the 6-position of the imidazo[1,2-a]pyridine ring plays a critical role in the biological activity of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline derivatives, particularly in their ability to bind to β-amyloid plaques. The iodine moiety is not merely a placeholder but is integral for high-affinity binding. nih.gov
Studies comparing IMPY with its non-iodinated analogs have demonstrated a substantial decrease in binding affinity for Aβ aggregates when the iodine atom is replaced. nih.gov Specifically, the replacement of the 6-iodo group with a methyl group or a hydrogen atom leads to a significant reduction in binding affinity, as quantified by the inhibition constant (Ki). nih.gov This underscores the importance of the iodine atom for the interaction with the target. The radioiodinated form of IMPY, [¹²³I]IMPY or [¹²⁵I]IMPY, has been successfully utilized for the in vivo labeling of Aβ plaques, further highlighting the significance of the iodo substituent for imaging applications. nih.govnih.gov
| Compound | 6-Position Substituent | Binding Affinity (Ki) in nM |
|---|---|---|
| IMPY | Iodo | 15 ± 5 |
| 6-Methyl-IMPY Analog | Methyl | ~242 |
| 6-H-IMPY Analog | Hydrogen | ~1242 |
Impact of Aniline (B41778) Moiety Substitutions on Biological Profiles (e.g., primary amine vs. N,N-dimethylamino)
Substitutions on the aniline moiety of this compound have a profound impact on the compound's biological profile. The most studied derivative is the N,N-dimethylated version, known as IMPY [6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[1,2-a]pyridine]. nih.gov This particular substitution pattern has been shown to be favorable for high-affinity binding to β-amyloid plaques. nih.govresearchgate.net
Further modifications to the N,N-dimethylamino group have been explored to develop potential PET imaging agents. For example, one of the two N-methyl groups of IMPY was substituted with either a 3-fluoropropyl (FPM-IMPY) or a 2-fluoroethyl (FEM-IMPY) group. nih.gov These modifications resulted in compounds with moderate affinity for Aβ aggregates, with Ki values of 27 ± 8 nM for FPM-IMPY and 40 ± 5 nM for FEM-IMPY. nih.gov The synthesis of a derivative with a single N-methyl group, [4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-N-methylamine (HM-IMPY), has also been reported, allowing for comparative studies on the influence of the degree of N-alkylation. nih.gov
| Compound | Aniline Moiety Substitution | Binding Affinity (Ki) in nM |
|---|---|---|
| IMPY | N,N-dimethylamino | 15 ± 5 |
| FPM-IMPY | N-methyl, N-3-fluoropropylamino | 27 ± 8 |
| FEM-IMPY | N-methyl, N-2-fluoroethylamino | 40 ± 5 |
Elucidation of Key Pharmacophores and Structural Features for Enhanced Target Interaction
The collective SAR and SPR data allow for the elucidation of the key pharmacophoric features of this compound derivatives required for high-affinity binding to β-amyloid plaques. The essential components of the pharmacophore can be summarized as follows:
The Imidazo[1,2-a]pyridine Core: This planar, bicyclic aromatic system serves as the central scaffold, providing the necessary framework for the spatial arrangement of other key functional groups. nih.gov
The 6-Iodo Substituent: As previously discussed, the iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring is a critical feature for high-affinity binding. nih.gov Its size, lipophilicity, and potential for halogen bonding likely contribute to a strong interaction with the binding site on the Aβ aggregates.
The Terminal Amino Group: The nature of the substitution on the aniline's amino group significantly modulates binding affinity. The N,N-dimethylamino group appears to be optimal among the studied analogs, suggesting that this small, lipophilic, and electron-donating group is favorable for interaction with the target. nih.govnih.gov
Together, these features define a structural motif that is well-suited for binding to the β-sheet structures of amyloid plaques. The planarity of the molecule is thought to facilitate intercalation between the β-sheets, a characteristic shared with other amyloid-binding agents like Thioflavin-T, from which IMPY was derived. nih.govnih.gov
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of imidazo[1,2-a]pyridines, often involving the reaction of 2-aminopyridines with α-haloketones, can be limited by harsh conditions and the availability of starting materials. bio-conferences.org Future research will focus on developing more efficient, sustainable, and versatile synthetic routes to generate a diverse library of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline derivatives. Modern synthetic strategies offer significant advantages in terms of environmental impact, reaction efficiency, and substrate scope. thieme-connect.com
Recent advancements in this area include:
Photocatalysis and Visible Light-Induced Reactions: These methods enable C-H functionalization under mild conditions, allowing for the direct introduction of various functional groups onto the imidazo[1,2-a]pyridine (B132010) core without pre-functionalized starting materials. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically reduce reaction times, improve yields, and promote reactions in greener solvents like water. bio-conferences.orgthieme-connect.com
Multi-Component Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé reaction allow for the one-pot synthesis of complex imidazo[1,2-a]pyridines from simple starting materials, enhancing synthetic efficiency. thieme-connect.com
Metal-Free and Eco-Friendly Catalysis: The use of catalysts like molecular iodine or eco-friendly protocols with ammonium (B1175870) chloride in ethanol (B145695) provides a sustainable alternative to transition-metal-catalyzed reactions. acs.org
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Classical (e.g., Tschitschibabin reaction) | Reaction of 2-aminopyridine (B139424) with α-haloketones. | Well-established and straightforward. | bio-conferences.org |
| Visible Light Photocatalysis | Uses light to promote C-H functionalization. | Mild conditions, high functional group tolerance, sustainable. | mdpi.com |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to accelerate reactions. | Rapid, high yields, can be performed in green solvents (water). | thieme-connect.com |
| Copper-Catalyzed A3-Coupling | Domino reaction in aqueous micellar media. | Environmentally sustainable, good yields, works for diverse substrates. | acs.org |
| Metal-Free Catalysis (e.g., Iodine) | Utilizes non-metal catalysts like molecular iodine. | Avoids transition metal contamination, often milder conditions. | acs.org |
Exploration of New Therapeutic Avenues beyond Current Research Domains
While this compound is primarily linked to Alzheimer's disease, the broader imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide spectrum of biological activities. documentsdelivered.comnih.gov Future research should leverage the core structure of this compound to explore new therapeutic applications. By modifying the peripheral functional groups (the aniline (B41778) moiety, the iodo substituent, and the C3 position), it is possible to retarget the scaffold towards different biological targets.
Potential new therapeutic areas include:
Oncology: Derivatives of imidazo[1,2-a]pyridine have shown potent activity as inhibitors of key cancer-related kinases such as PI3K/mTOR and Nek2. acs.orgnih.govnih.gov Modifying the aniline group could optimize interactions within the ATP-binding pocket of these kinases.
Infectious Diseases: The scaffold has demonstrated significant promise in developing agents against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. documentsdelivered.comnih.gov Research could focus on designing analogues with improved potency against mycobacterial enzymes.
Inflammatory Diseases: Certain imidazo[1,2-a]pyridine derivatives act as selective COX-2 inhibitors, suggesting a potential role in developing novel anti-inflammatory agents with reduced gastrointestinal side effects.
Virology: The antiviral properties of the imidazo[1,2-a]pyridine core have been documented, presenting opportunities to develop novel treatments for viral infections. nih.govnih.gov
| Therapeutic Area | Biological Target/Mechanism | Potential for this compound Analogues | Reference |
|---|---|---|---|
| Oncology | PI3K/mTOR pathway inhibition, Nek2 kinase inhibition | Design of analogues as selective kinase inhibitors for cancer therapy. | acs.orgnih.gov |
| Tuberculosis | Inhibition of mycobacterial enzymes (e.g., QcrB, ATP synthase) | Development of potent agents against drug-resistant TB strains. | nih.govtandfonline.com |
| Virology | Inhibition of viral replication (e.g., HIV, Hepatitis C) | Exploration as broad-spectrum antiviral agents. | nih.govnih.gov |
| Inflammatory Disorders | Selective inhibition of COX-2 | Creation of novel non-steroidal anti-inflammatory drugs (NSAIDs). | |
| Neurodegenerative Diseases | Binding to beta-amyloid plaques, kinase inhibition | Optimization of current structure for diagnostics and therapy in Alzheimer's. |
Integration of Advanced Computational Approaches for Rational Compound Design
To efficiently explore new therapeutic avenues and optimize compound properties, the integration of advanced computational methods is crucial. Structure-based drug design (SBDD) and other in silico techniques can guide the synthesis of new derivatives of this compound with a higher probability of success. tandfonline.com
Future computational strategies should include:
Molecular Docking: Simulating the binding of virtual libraries of derivatives against various targets (e.g., kinases, mycobacterial enzymes) can predict binding affinities and modes, prioritizing compounds for synthesis. tandfonline.comresearchgate.net
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties, molecular electrostatic potential (MEP), and reactivity of new analogues, which helps in predicting their interactions with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate structural features of the compounds with their biological activity, enabling the prediction of potency for newly designed molecules. tandfonline.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable drug-like profiles, reducing late-stage failures. nih.gov
By using these computational tools, researchers can rationally design molecules with improved target affinity, selectivity, and pharmacokinetic properties before committing to synthetic efforts.
Application of Chemical Biology Techniques for Target Deconvolution
When novel derivatives of this compound are identified through phenotypic screening (i.e., based on an observed effect in cells or an organism), their precise molecular target may be unknown. Target deconvolution is the process of identifying these protein targets, which is essential for understanding the mechanism of action and for further drug development. researchgate.net
Future research can employ several chemical biology techniques for this purpose:
Chemical Probes: The parent compound can be modified into a chemical probe by incorporating a reactive group or an affinity tag (like biotin) via a linker. nih.govfrontiersin.org This probe can then be used in cell lysates to covalently label or pull down its binding partners, which are subsequently identified by mass spectrometry.
Affinity Chromatography: A derivative of the compound can be immobilized on a solid support. When a cell extract is passed over this support, the target protein(s) will bind and can be isolated and identified. technologynetworks.com
Genetic Approaches: Modern genetic screening platforms, such as CRISPR-based knockout libraries, can be used. nih.gov If knocking out a specific gene confers resistance to the compound's effect, that gene product is likely the target or a critical component of the pathway. nih.gov
These approaches are critical for validating new therapeutic applications and uncovering potential off-target effects that could lead to toxicity. researchgate.net
Strategies for Improving Compound Selectivity and Potency in Preclinical Models
A primary goal in drug development is to maximize a compound's potency against its intended target while minimizing its activity against other targets to reduce side effects. For this compound derivatives, several strategies can be pursued to enhance selectivity and potency.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure is fundamental. For the imidazo[1,2-a]pyridine scaffold, SAR studies have shown that substituents at the C3, C6, and C7 positions, as well as modifications to the C2-aryl ring, can profoundly impact biological activity and selectivity. nih.govnih.govresearchgate.net For example, in developing PI3K inhibitors, modifications at the C3 position were critical for achieving high potency. acs.org
Targeting Allosteric Sites: For enzyme targets like kinases, designing inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding pocket can lead to significantly higher selectivity. nih.gov This involves identifying unique pockets on the target protein that are not present in closely related proteins.
Exploiting Unique Residues: Even within the ATP-binding site, subtle differences can be exploited. For instance, the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, varies among kinases. Designing bulky substituents that are only accommodated by kinases with small gatekeeper residues is a proven strategy for enhancing selectivity. tandfonline.com
Covalent Targeting: If the target protein has a non-conserved nucleophilic residue (like cysteine) near the binding site, the inhibitor can be designed with a weak electrophile to form a covalent bond. This can lead to a significant increase in both potency and selectivity. tandfonline.com
| Position Modified | Target Class | General SAR Finding | Impact on Activity | Reference |
|---|---|---|---|---|
| C2-aryl group | Various | Substituents on the phenyl ring are critical for interaction and potency. | Modulates binding affinity and selectivity. | nih.gov |
| C3 position | Kinases (PI3K), Anti-TB | Introduction of carboxamide or other groups can enhance potency. | Often a key vector for potency optimization. | acs.orgnih.gov |
| C6 position (Iodo location) | Kinases (Nek2), Anti-cancer | Substituents here can influence cell-based activity and selectivity. | Important for overall pharmacological profile. | nih.gov |
| C7 position | Anti-TB | Methyl or other small groups can be favorable for potency. | Fine-tunes activity and pharmacokinetic properties. | acs.org |
By pursuing these integrated future directions, the scientific community can unlock the full potential of this compound, transforming it from a specialized research probe into a versatile scaffold for developing novel therapeutics for a range of human diseases.
Q & A
Q. What are the standard synthetic routes for 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline?
The compound can be synthesized via iododestannylation , where a tributylstannyl precursor reacts with radioiodine ([123/125I]NaI) in the presence of hydrogen peroxide as an oxidizing agent. This method ensures regioselective incorporation of iodine at the 6-position of the imidazo[1,2-a]pyridine core . Alternative routes may involve coupling reactions between pre-functionalized imidazo[1,2-a]pyridine intermediates and iodinated aryl amines.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. How is the compound applied in fluorescence-based sensing?
The amine group in 4-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives acts as a nucleophile, enabling selective detection of electrophilic agents like diethyl cyanophosphonate (DCNP). Phosphorylation of the amine inhibits photoinduced electron transfer (PET), causing a fluorescence shift from blue to green (λex = 254/365 nm). This mechanism is foundational for designing chemical warfare agent (CWA) sensors .
Advanced Research Questions
Q. How do substituents (e.g., iodine) influence the photophysical properties of this compound?
The 6-iodo substituent increases molecular weight and polarizability, potentially altering electronic transitions and fluorescence quantum yield. Comparative studies with non-iodinated analogs (e.g., 4-(imidazo[1,2-a]pyridin-2-yl)aniline) reveal that heavy-atom effects from iodine may enhance intersystem crossing, reducing fluorescence intensity but enabling applications in phosphorescence or radioimaging .
Q. What strategies resolve contradictory data in fluorescence quenching studies?
Contradictions may arise from competing quenching mechanisms (e.g., PET vs. Förster resonance energy transfer). To isolate PET effects:
Q. Can this compound exhibit excited-state intramolecular proton transfer (ESIPT)?
Derivatives of 2-(imidazo[1,2-a]pyridin-2-yl)aniline demonstrate ESIPT, producing zwitterionic tautomers with localized charges. The iodine substituent may stabilize the tautomer through electron-withdrawing effects, altering emission wavelengths. Computational modeling (DFT/TD-DFT) and transient absorption spectroscopy are recommended to validate ESIPT dynamics .
Q. How is the compound optimized for therapeutic applications (e.g., antiparasitic activity)?
Structural analogs of imidazo[1,2-a]pyridine derivatives show efficacy against visceral leishmaniasis. Key optimizations include:
- Introducing electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.
- Modifying the aniline moiety to improve target binding (e.g., via fluorination or alkylation).
- Evaluating cytotoxicity using in vitro parasite load assays and mammalian cell viability tests .
Methodological Challenges and Solutions
Q. What are common pitfalls in iododestannylation reactions, and how are they mitigated?
Challenges include:
- Isotopic dilution : Use high-purity [123/125I]NaI and stoichiometric control.
- Byproduct formation : Optimize reaction time/temperature and employ scavengers (e.g., ascorbic acid) to reduce oxidative byproducts.
- Purification : Use radio-HPLC or solid-phase extraction to isolate the iodinated product .
Q. How do researchers validate the selectivity of fluorescence probes based on this scaffold?
- Perform cross-reactivity assays with structurally similar electrophiles (e.g., nerve gas mimics).
- Use competitive binding studies with thiol- or amine-rich biomolecules (e.g., glutathione).
- Confirm selectivity via fluorescence lifetime measurements to rule out nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
